2-(4-Propylbenzoyl)oxazole

説明

Historical Evolution and Significance of Oxazole (B20620) Heterocycles in Chemical Research

The first synthesis of an oxazole derivative was reported in 1840. slideshare.net However, the systematic study of oxazole chemistry gained momentum in 1876 with the synthesis of 2-methyloxazole. ijpsonline.com Since then, the oxazole nucleus has become a subject of intense investigation due to its presence in a wide array of biologically active compounds. tandfonline.com The versatility of the oxazole ring, with its three potential sites for substitution, has made it a privileged scaffold in medicinal chemistry and materials science. tandfonline.comresearchgate.net The development of novel synthetic methodologies, such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, has further propelled the exploration of oxazole derivatives. nih.govwikipedia.org These methods have enabled chemists to access a diverse range of substituted oxazoles, leading to the discovery of compounds with significant therapeutic potential. nih.gov

The significance of oxazoles extends beyond medicinal applications. They are also utilized as synthetic intermediates, ligands in catalysis, and components of advanced materials. taylorandfrancis.com The unique electronic properties of the oxazole ring, arising from the electronegativity of the oxygen atom and the presence of the nitrogen atom, contribute to its diverse reactivity and broad utility in various chemical transformations. ijpsonline.com

Overview of Substituted Oxazole Derivatives in Contemporary Organic Synthesis

Substituted oxazole derivatives are pivotal intermediates in modern organic synthesis, offering a gateway to more complex molecular architectures. The ability to introduce a variety of functional groups at the 2, 4, and 5-positions of the oxazole ring allows for the fine-tuning of a molecule's steric and electronic properties.

Several key synthetic strategies have been developed to access these valuable compounds. The Bredereck reaction, for instance, provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com One-pot multi-component reactions and metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the efficient construction of highly functionalized oxazoles. tandfonline.com Microwave-assisted synthesis has also been employed to accelerate the formation of oxazole derivatives. tandfonline.com

These synthetic advancements have enabled the preparation of a vast library of substituted oxazoles, which have been utilized in the synthesis of natural products, pharmaceuticals, and functional materials. The oxazole moiety can be found in various complex natural products, and its synthesis often represents a key challenge in the total synthesis of these molecules.

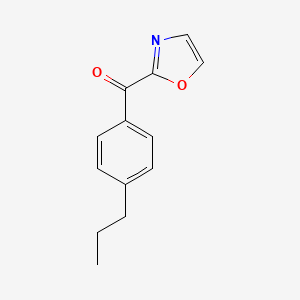

Structural Elucidation of the 2-(4-Propylbenzoyl)oxazole Core within the Oxazole Class

The this compound molecule is characterized by a central oxazole ring substituted at the 2-position with a 4-propylbenzoyl group. This specific arrangement of atoms and functional groups dictates its chemical and physical properties.

Core Components:

Oxazole Ring: A five-membered aromatic heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3. wikipedia.org All atoms in the ring are sp2 hybridized and lie in a plane. ijpsonline.com

2-Position Substitution: The oxazole ring is connected at the C2 position to the carbonyl carbon of a benzoyl group.

4-Propylbenzoyl Group: This substituent consists of a phenyl ring with a propyl group attached at the para-position (position 4) and a carbonyl group that links it to the oxazole ring.

The presence of the benzoyl group at the 2-position significantly influences the electronic nature of the oxazole ring. The carbonyl group is electron-withdrawing, which can affect the reactivity of the oxazole core in various chemical reactions. The propyl group on the phenyl ring is an alkyl group, which is generally considered to be weakly electron-donating.

Physicochemical Data:

The table below presents a hypothetical comparison of related structures to illustrate the kind of data that would be relevant for a full characterization of this compound.

| Property | 2,4-dimethyl-5-propyloxazole (B14173143) | 2,5-dimethyl-4-propyloxazole | This compound (Hypothetical) |

| Molecular Formula | C8H13NO | C8H13NO | C13H13NO2 |

| Molecular Weight | 139.19 g/mol | 139.19 g/mol | 215.25 g/mol |

| Key Structural Features | Dimethyl and propyl substituted oxazole | Dimethyl and propyl substituted oxazole | Oxazole with a 4-propylbenzoyl substituent |

This detailed structural analysis provides a foundation for understanding the potential reactivity and applications of this compound in various fields of chemical research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-oxazol-2-yl-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-3-10-4-6-11(7-5-10)12(15)13-14-8-9-16-13/h4-9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLNLEMDZDCPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642092 | |

| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-07-1 | |

| Record name | 2-Oxazolyl(4-propylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in the Synthesis of 2 4 Propylbenzoyl Oxazole

Mechanistic Pathways of Key Oxazole-Forming Reactions

The synthesis of 2-(4-propylbenzoyl)oxazole can be achieved through various synthetic routes, each characterized by distinct mechanistic pathways for the formation of the core oxazole (B20620) ring. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired regioselectivity and yields.

Detailed [3+2] Cycloaddition Mechanism of the Van Leusen Reaction

The Van Leusen reaction is a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This reaction proceeds through a two-step [3+2] cycloaddition mechanism under basic conditions. nih.govmdpi.com TosMIC serves as a C2N1 "3-atom synthon," providing the necessary atoms for the oxazole ring. nih.gov

The mechanism commences with the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base, such as potassium carbonate or triethylamine, to form a reactive intermediate. nih.govacs.org This is followed by the nucleophilic attack of the deprotonated TosMIC on the carbonyl carbon of an aldehyde, in this case, a precursor that would lead to the 4-propylbenzoyl group at the 2-position of the final product is not directly applicable as this method typically yields 5-substituted oxazoles. However, for the formation of a generic oxazole, the aldehyde would be the substrate. The resulting alkoxide intermediate then undergoes an intramolecular cyclization, where the oxygen atom attacks the isocyano carbon, to form a 5-membered oxazoline (B21484) intermediate. nih.govorganic-chemistry.org The final step involves the elimination of the tosyl group (p-toluenesulfinic acid) under the basic reaction conditions, leading to the formation of the aromatic oxazole ring. mdpi.comorganic-chemistry.org The driving force for this elimination is the formation of the stable aromatic system. organic-chemistry.org

| Step | Description | Key Intermediates |

| 1 | Deprotonation of TosMIC | TosMIC anion |

| 2 | Nucleophilic addition to aldehyde | Alkoxide intermediate |

| 3 | Intramolecular cyclization (5-endo-dig) | Oxazoline intermediate |

| 4 | Elimination of tosyl group | 5-substituted oxazole |

Mechanistic Considerations in Fischer Oxazole Synthesis through Intermediates

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This reaction is essentially a dehydration process that proceeds through several key intermediates. wikipedia.org

The reaction is initiated by the addition of gaseous HCl to the cyanohydrin. The nitrile group is protonated, and subsequent attack by the chloride ion on the carbon of the cyano group forms an iminochloride intermediate. wikipedia.org This reactive intermediate then reacts with the aldehyde. The lone pair of electrons on the nitrogen of the iminochloride attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org

Following this, an SN2 attack and subsequent loss of a water molecule lead to the formation of a chloro-oxazoline intermediate. wikipedia.org Tautomerization of a ring proton then occurs. The final step is the elimination of an HCl molecule from the chloro-oxazoline intermediate to yield the 2,5-disubstituted oxazole. wikipedia.org The precipitation of the product as a hydrochloride salt drives the reaction to completion. wikipedia.org

| Intermediate | Description |

| Iminochloride | Formed from the reaction of cyanohydrin and HCl. |

| Chloro-oxazoline | Resulting from the reaction of the iminochloride with an aldehyde and subsequent dehydration. |

Proposed Mechanisms for Direct Carboxylic Acid to Oxazole Conversions

Direct conversion of carboxylic acids into oxazoles represents a more atom-economical and efficient synthetic strategy. One such method employs a stable triflylpyridinium reagent for the in situ activation of the carboxylic acid. acs.orgnih.gov

The proposed mechanism begins with the activation of the carboxylic acid by the triflylpyridinium reagent, forming a trifluorosulfonyl mixed anhydride. acs.orgnih.gov This highly reactive intermediate is then subjected to nucleophilic attack by a base, such as 4-dimethylaminopyridine (B28879) (DMAP), resulting in the formation of an acylpyridinium salt. acs.orgnih.gov This acylpyridinium salt is a key reactive intermediate that then reacts with a deprotonated alkyl isocyanoacetate. acs.orgnih.gov The reaction proceeds via an ionic mechanism, where the carbanion of the isocyanoacetate attacks the activated carbonyl group. The resulting intermediate subsequently undergoes cyclization and dehydration to furnish the desired 4,5-disubstituted oxazole. acs.orgnih.gov

| Reagent/Intermediate | Role in the Mechanism |

| Triflylpyridinium reagent | Activates the carboxylic acid. |

| Trifluorosulfonyl mixed anhydride | Highly reactive intermediate. |

| Acylpyridinium salt | Key reactive intermediate for nucleophilic attack. |

| Deprotonated alkyl isocyanoacetate | Nucleophile that attacks the acylpyridinium salt. |

Understanding Ring Expansion Processes to Form Oxazole Isomers

Ring expansion reactions provide an alternative route to oxazole isomers. For instance, the ring expansion of keto aziridines can yield 2,5-diaryl oxazoles. organic-chemistry.org A plausible mechanism for this transformation involves the initial activation of the keto aziridine (B145994). organic-chemistry.org

In a method mediated by N-bromosuccinimide (NBS), the process is thought to proceed via the in situ formation of N-bromoketoaziridines. organic-chemistry.org This is followed by the generation of azomethine ylides. These reactive intermediates then undergo rearrangement and cyclization to form the oxazole ring. organic-chemistry.org Another approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and iodine, suggesting a different mechanistic pathway for the ring expansion to the oxazole system. organic-chemistry.org

Role of Reactive Intermediates and Transition States in this compound Formation

The formation of the oxazole ring in the synthesis of this compound involves various reactive intermediates and transition states that dictate the reaction's feasibility and outcome. In the Van Leusen synthesis, the deprotonated TosMIC acts as a key nucleophilic intermediate. organic-chemistry.org The transition state for the intramolecular cyclization to the oxazoline is a 5-endo-dig process, which is generally disfavored by Baldwin's rules but is operative in this case. wikipedia.org

For direct carboxylic acid conversions, the acylpyridinium salt is a highly electrophilic intermediate, making it susceptible to attack by weak nucleophiles. acs.orgnih.gov The transition state for this nucleophilic attack is likely stabilized by the electron-withdrawing nature of the pyridinium (B92312) group.

Ring expansion reactions proceed through highly reactive intermediates such as azomethine ylides. organic-chemistry.org The electronic nature of the substituents on the aziridine ring will affect the stability of the ylide and the transition state for the subsequent cyclization. Theoretical calculations have been employed to study the excited-state dynamics of oxazole, revealing the involvement of nitrile ylide and azirine intermediates in phototranspositions, highlighting the role of such transient species in oxazole chemistry. researchgate.net

Kinetic and Thermodynamic Aspects Governing Oxazole Cyclization and Subsequent Derivatization

The formation of the oxazole ring is often governed by a delicate interplay of kinetic and thermodynamic factors. libretexts.orgwikipedia.org In many cyclization reactions, the initial product formed may be the kinetically favored one, which can then rearrange to the more thermodynamically stable product under the reaction conditions. libretexts.orgwikipedia.org

For instance, in reactions with multiple possible cyclization pathways, the transition state with the lower activation energy will lead to the kinetic product, which is formed faster. libretexts.orgwikipedia.org However, if the reaction is reversible, the product with the lowest Gibbs free energy, the thermodynamic product, will predominate at equilibrium. libretexts.orgwikipedia.org Reaction conditions such as temperature, solvent, and reaction time can be manipulated to favor either the kinetic or thermodynamic product. wikipedia.org For example, lower temperatures and shorter reaction times often favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the thermodynamic product. libretexts.org

In the context of synthesizing a specific isomer like this compound, controlling the regioselectivity is paramount. This can be achieved by choosing a synthetic route where the desired isomer is either the kinetic or the thermodynamic product and then setting the reaction conditions accordingly. For example, in the deprotonation of an unsymmetrical ketone to form an enolate, the use of low temperatures and sterically hindered bases favors the formation of the kinetic enolate. wikipedia.org

Subsequent derivatization of the oxazole ring, for instance, through electrophilic substitution, is also influenced by kinetic and thermodynamic control. Electrophilic attack on the oxazole ring typically occurs at the C5 position, but this requires activating groups. wikipedia.org The regioselectivity of such reactions can be influenced by the stability of the intermediate sigma complex (Wheland intermediate), which is a thermodynamic consideration.

Advanced Spectroscopic Characterization Methods for 2 4 Propylbenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the chemical environment and connectivity of each atom in 2-(4-Propylbenzoyl)oxazole can be mapped out.

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, the spectrum is logically divided into three regions corresponding to the protons of the oxazole (B20620) ring, the 4-propylbenzoyl group, and the propyl chain.

Oxazole Moiety: The oxazole ring contains two protons. Due to the electronegativity of the adjacent oxygen and nitrogen atoms, these protons are deshielded and appear at lower fields. The proton at the C5 position typically resonates further downfield than the proton at the C4 position. In related oxazole structures, signals for oxazole ring protons can appear around δ 6.70-7.45 ppm rsc.orgresearchgate.net.

Benzoyl Moiety: The benzoyl group features a para-substituted aromatic ring. This substitution pattern gives rise to two sets of chemically equivalent protons, resulting in a pair of doublets (an AA'BB' system). The protons ortho to the carbonyl group (H-2' and H-6') are deshielded by the carbonyl's electron-withdrawing nature and appear at a lower field, typically around δ 8.0 ppm. The protons meta to the carbonyl group (H-3' and H-5') resonate at a slightly higher field, often in the range of δ 7.3-7.6 ppm chemicalbook.com.

Propyl Moiety: The n-propyl group gives rise to three distinct signals. The methylene (B1212753) protons adjacent to the aromatic ring (-CH₂-) are expected around δ 2.6-2.7 ppm. The central methylene protons (-CH₂-) would appear as a multiplet around δ 1.6-1.8 ppm, and the terminal methyl protons (-CH₃) would be the most shielded, appearing as a triplet around δ 0.9-1.0 ppm chemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous structures.

| Moiety | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Oxazole | H-4 | ~7.3 | s |

| H-5 | ~7.8 | s | |

| Benzoyl | H-2', H-6' | ~8.0 | d |

| H-3', H-5' | ~7.4 | d | |

| Propyl | -CH₂- (alpha) | ~2.7 | t |

| -CH₂- (beta) | ~1.7 | m |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The signals are spread over a wider range than in ¹H NMR, and their positions are characteristic of the functional groups present.

Oxazole Moiety: The carbon atoms of the oxazole ring have distinct chemical shifts. The C2 carbon, bonded to both nitrogen and the benzoyl group, is highly deshielded, with a predicted resonance around δ 160-161 ppm. The C5 carbon typically appears around δ 151-152 ppm, while the C4 carbon is found at a higher field, around δ 124-128 ppm rsc.orgbeilstein-journals.org.

Benzoyl Moiety: The carbonyl carbon (C=O) is a key diagnostic signal, appearing significantly downfield, typically in the range of δ 180-190 ppm. For the aromatic carbons, the substituted carbon (C-1') is found around δ 130-135 ppm, while the carbon bearing the propyl group (C-4') is expected near δ 145-150 ppm. The remaining aromatic carbons (C-2', C-3', C-5', C-6') resonate in the typical aromatic region of δ 128-130 ppm rsc.orgscispace.com.

Propyl Moiety: The carbons of the propyl chain are found in the aliphatic region of the spectrum. The methylene carbon attached to the benzene (B151609) ring (-CH₂-) is expected around δ 38 ppm, the central methylene carbon (-CH₂-) around δ 24 ppm, and the terminal methyl carbon (-CH₃) at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous structures.

| Moiety | Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| Oxazole | C-2 | ~160 |

| C-4 | ~126 | |

| C-5 | ~151 | |

| Benzoyl | C=O | ~185 |

| C-1' | ~132 | |

| C-2', C-6' | ~129 | |

| C-3', C-5' | ~128 | |

| C-4' | ~148 | |

| Propyl | -CH₂- (alpha) | ~38 |

| -CH₂- (beta) | ~24 |

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for confirming the connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It would be used to definitively assign the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule. For instance, it would show a cross-peak connecting the propyl methyl proton signal (~1.0 ppm) to the corresponding methyl carbon signal (~14 ppm). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the molecular fragments together. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu Key expected correlations for this compound would include:

A correlation between the ortho protons of the benzoyl ring (H-2'/H-6') and the carbonyl carbon (C=O), confirming their proximity.

A correlation between the oxazole H-5 proton and the carbonyl carbon (C=O), which unambiguously links the benzoyl moiety to the C2 position of the oxazole ring. beilstein-journals.org

Correlations between the alpha-methylene protons of the propyl group and the C-3'/C-5' and C-4' carbons of the benzene ring, confirming the attachment point of the alkyl chain.

Vibrational Spectroscopy (Infrared and Raman)

The oxazole ring and its substituents exhibit several characteristic vibrational modes.

Oxazole Ring: The C=N stretching vibration in oxazole rings is typically observed in the region of 1515-1610 cm⁻¹. esisresearch.orgnih.gov The C-O-C stretching vibrations are also characteristic; the asymmetric stretch appears at a higher wavenumber (e.g., ~1144 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (e.g., ~1063 cm⁻¹) esisresearch.org.

Propyl Group: The propyl substituent gives rise to typical aliphatic C-H stretching and bending vibrations. Asymmetric (νas) and symmetric (νs) C-H stretching of the CH₂ and CH₃ groups are expected in the 2850-3000 cm⁻¹ region. esisresearch.org Bending vibrations such as scissoring (~1430 cm⁻¹), wagging (~1280 cm⁻¹), and rocking (~950 cm⁻¹) for the CH₂ groups are also identifiable esisresearch.org.

Carbonyl Stretch: The C=O stretching vibration of the ketone linking the phenyl and oxazole rings is a very strong and sharp band in the IR spectrum. Due to conjugation with both the aromatic ring and the oxazole ring, its frequency is lowered compared to a simple aliphatic ketone. It is expected to appear in the range of 1650-1670 cm⁻¹. pg.edu.plnih.gov

Aromatic Ring Vibrations: The para-substituted benzene ring has several characteristic bands. C=C stretching vibrations within the aromatic ring typically appear as a set of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane (OOP) C-H bending vibrations are also diagnostic; for a p-disubstituted ring, a strong band is expected in the 800-850 cm⁻¹ region.

Table 3: Predicted Vibrational Band Assignments (cm⁻¹) for this compound Predicted values are based on analogous structures.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Moiety |

|---|---|---|---|

| > 3000 | Medium | Aromatic C-H Stretch | Benzoyl |

| 2850-3000 | Medium-Strong | Aliphatic C-H Stretch | Propyl |

| ~1660 | Strong | C=O Stretch (Ketone) | Benzoyl |

| ~1520-1600 | Medium-Strong | C=N Stretch / Aromatic C=C Stretch | Oxazole / Benzoyl |

| ~1430 | Medium | CH₂ Scissoring | Propyl |

| ~1145 | Medium | Asymmetric C-O-C Stretch | Oxazole |

| ~1065 | Medium | Symmetric C-O-C Stretch | Oxazole |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental formula. For this compound, with a chemical formula of C₁₃H₁₃NO₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z | Expected Measured m/z (example) |

| [M+H]⁺ | C₁₃H₁₄NO₂⁺ | 216.1019 | ~216.1021 |

| [M+Na]⁺ | C₁₃H₁₃NNaO₂⁺ | 238.0838 | ~238.0840 |

This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Elucidation of Fragmentation Patterns for Structural Confirmation

In addition to determining the molecular formula, mass spectrometry provides structural information through the controlled fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint of the compound's structure. For this compound, key fragmentation pathways can be predicted based on the structure, which includes a propyl-substituted phenyl ring, a carbonyl group, and an oxazole ring.

Common fragmentation processes would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

Cleavage of the propyl group from the phenyl ring, resulting in characteristic losses.

Fragmentation of the oxazole ring , which can provide further structural confirmation.

The analysis of these fragment ions allows for the piece-by-piece reconstruction of the molecule's structure, confirming the connectivity of the propylbenzoyl and oxazole moieties.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Characterization of Chromophores and Conjugated Systems

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from its constituent chromophores and the conjugated system formed by the phenyl ring, the carbonyl group, and the oxazole ring. The key electronic transitions are typically π → π* transitions within this extended π-system. The presence of the carbonyl group and the aromatic rings creates a significant chromophore that absorbs in the UV region. The substitution on the phenyl ring and the specific nature of the heterocyclic oxazole ring will influence the position and intensity of these absorption bands.

Solvent Effects on Electronic Transitions of the Oxazole Scaffold

The polarity of the solvent can influence the electronic transitions of a molecule, a phenomenon known as solvatochromism. For molecules like this compound, which possess a degree of charge transfer character in their electronic structure, changing the solvent polarity can lead to shifts in the absorption maxima (λmax).

Studies on similar oxazole derivatives have shown that the position of the UV-Vis absorption bands can be sensitive to the solvent environment. vulcanchem.comnih.gov Generally, an increase in solvent polarity can stabilize the excited state to a different extent than the ground state, leading to either a bathochromic (red) or hypsochromic (blue) shift. By systematically measuring the UV-Vis spectra in a range of solvents with varying polarities, it is possible to probe the nature of the electronic transitions and the change in dipole moment upon excitation.

Table 2: Expected UV-Vis Absorption Maxima for this compound in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) | Type of Shift |

| Hexane | 1.88 | Lower λ | - |

| Dichloromethane | 8.93 | Intermediate λ | Bathochromic |

| Acetonitrile | 37.5 | Higher λ | Bathochromic |

| Methanol | 32.7 | Higher λ | Bathochromic |

Note: The exact absorption maxima and the direction of the shift would need to be determined experimentally.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide valuable information about molecular connectivity and electronic properties, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Crystal Packing in this compound

Information regarding the precise three-dimensional arrangement of atoms in the this compound molecule and the packing of these molecules within a crystal lattice is currently unavailable. Crystallographic data, typically obtained through X-ray diffraction analysis of a single crystal, is essential for determining these parameters. Such data would provide insights into bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, this analysis would reveal the unit cell dimensions and symmetry of the crystal, which are fundamental to understanding the crystal packing. Without experimental crystallographic studies, a definitive description of the molecular conformation and crystal structure of this compound remains elusive.

Identification of Intermolecular Interactions within the Crystalline Lattice (e.g., C-H...O, C-H...π, π-π interactions)

The absence of crystal structure data for this compound precludes a detailed analysis of the specific intermolecular interactions that govern its solid-state architecture. While it can be hypothesized that interactions such as C-H...O hydrogen bonds (involving the carbonyl oxygen and hydrogen atoms on the propyl group or aromatic rings), C-H...π interactions (between C-H bonds and the aromatic systems), and π-π stacking (between the phenyl and oxazole rings) would be present, the geometric details and relative strengths of these interactions cannot be determined without experimental or computational data.

Studies on other oxazole derivatives have shown the prevalence of such weak intermolecular forces in dictating their crystal packing. However, the specific nature and hierarchy of these interactions are highly dependent on the substituents attached to the oxazole core.

Other Advanced Spectroscopic Techniques (e.g., Millimeter-Wave Spectroscopy if Applicable)

There are no published reports on the application of other advanced spectroscopic techniques, such as millimeter-wave spectroscopy, to this compound. Millimeter-wave spectroscopy can provide highly precise information on the rotational constants of a molecule in the gas phase, which can be used to determine its molecular geometry with great accuracy. However, this technique is not broadly applied to molecules of this complexity, and no such study has been performed for the title compound.

Computational Chemistry and Theoretical Investigations of 2 4 Propylbenzoyl Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of molecular systems. It offers a balance between computational cost and accuracy, making it suitable for analyzing molecules of medium to large size, including substituted oxazoles. DFT calculations are used to determine optimized geometries, electronic properties, and spectroscopic parameters, and to explore reaction mechanisms. irjweb.comacs.org For oxazole (B20620) derivatives, functionals like B3LYP are commonly employed with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve reliable results. irjweb.comresearchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron to a higher energy state. irjweb.comnih.gov For 2-(substituted)oxazolo[4,5-b]pyridine derivatives, HOMO-LUMO gap values have been calculated to be around 4.35 to 4.48 eV. rsc.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rsc.orgrsc.org In a typical benzoyl-substituted oxazole, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Illustrative Optimized Geometrical Parameters for the Oxazole Moiety in 2-(4-Propylbenzoyl)oxazole (Calculated at B3LYP/6-311G(d,p) Level)

| Parameter | Type | Value |

| C2-O1 | Bond Length | 1.35 Å |

| C2-N3 | Bond Length | 1.30 Å |

| N3-C4 | Bond Length | 1.39 Å |

| C4-C5 | Bond Length | 1.36 Å |

| C5-O1 | Bond Length | 1.37 Å |

| O1-C2-N3 | Bond Angle | 115.0° |

| C2-N3-C4 | Bond Angle | 109.5° |

| N3-C4-C5 | Bond Angle | 109.0° |

| C4-C5-O1 | Bond Angle | 105.5° |

| C5-O1-C2 | Bond Angle | 101.0° |

DFT calculations are instrumental in predicting spectroscopic data, which serves as a powerful method for validating computationally derived structures against experimental findings. rsc.org

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using a common scaling factor to improve agreement with experimental FT-IR spectra. researchgate.net This allows for precise assignment of vibrational modes, such as the characteristic C=O stretch of the benzoyl group, C=N stretching of the oxazole ring, and various C-H bending and stretching modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. rsc.org These theoretical predictions can help in the assignment of complex spectra, especially for molecules with many similar proton or carbon environments. For substituted aryloxazoles, specific chemical shifts can confirm the substitution pattern on both the aryl and oxazole rings. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. rsc.org By comparing the simulated spectrum with the experimental one, researchers can identify the electronic transitions responsible for the observed absorption bands, typically π→π* and n→π* transitions within the conjugated system of this compound.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted (DFT) | Experimental (Hypothetical) | Assignment |

| IR Frequency (cm⁻¹) | 1685 (scaled) | 1670 | C=O Stretch (Benzoyl) |

| 1580 (scaled) | 1565 | C=N Stretch (Oxazole) | |

| ¹³C NMR Shift (ppm) | 182.0 | 180.5 | Carbonyl Carbon |

| 160.5 | 159.8 | C2 (Oxazole) | |

| UV-Vis λmax (nm) | 295 | 300 | π→π* Transition |

DFT is a valuable tool for elucidating reaction mechanisms by calculating the energetics of reactants, products, intermediates, and transition states. researchgate.net For the synthesis of this compound, several pathways could be envisaged, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. pharmaguideline.com

Computational studies can model this process by:

Mapping the Potential Energy Surface: Identifying the lowest energy path from reactants to products.

Locating Transition States (TS): Finding the saddle point on the potential energy surface that corresponds to the highest energy barrier for a reaction step. The structure of the TS provides insight into the geometry of the molecule as it transforms.

Calculating Activation Energies (Ea): Determining the energy difference between the reactants and the transition state. This value is crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism under specific conditions. researchgate.netwikipedia.org

For instance, in a cyclization step, DFT can calculate the energy barrier for the ring-closing reaction, confirming whether the process is kinetically favorable. Such calculations have been used to investigate mechanisms like the tandem Mannich–electrophilic amination reaction of isoxazolones. researchgate.net

Molecular Dynamics and Molecular Modeling Studies

While DFT provides detailed electronic information on static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

The flexibility of this compound arises from the rotation around several single bonds: the bond connecting the propyl group to the phenyl ring and, most importantly, the C-C bond between the carbonyl group and the oxazole ring.

Table 3: Illustrative Conformational Energy Profile for Rotation Around the Benzoyl-Oxazole Bond

| Dihedral Angle (Phenyl-Oxazole) | Relative Energy (kcal/mol) | Planarity |

| 0° | 5.0 | Planar (Steric Clash) |

| 30° | 0.0 | Non-planar (Minimum Energy) |

| 60° | 2.5 | Twisted |

| 90° | 4.0 | Perpendicular |

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. While oxazoles themselves are not typically prone to the common keto-enol tautomerism seen in other heterocycles, theoretical studies can explore the possibility and relative stability of different tautomeric forms. For example, studies on related isoxazolone systems have used DFT to calculate the relative energies of C-H, N-H, and O-H tautomers in both the gas phase and in different solvents, showing that the most stable form can depend on the environment. researchgate.netnih.gov

A more specialized form of tautomerism in oxazoles is the metal-induced transformation into N-heterocyclic carbene (NHC) tautomers. rsc.org Computational studies can model how coordination to a metal center can facilitate the deprotonation at the C2 position of the oxazolium cation, leading to the formation of a highly reactive oxazol-2-ylidene, a type of NHC. DFT calculations are essential for understanding the energetics of this tautomerization and the stability of the resulting metal-carbene complex.

Furthermore, computational methods can distinguish between structural isomers. For instance, if a synthesis could potentially yield both this compound and its isomer, 2-(2-Propylbenzoyl)oxazole, DFT calculations of their energies and predicted spectroscopic properties (especially NMR) would be definitive in identifying the product formed.

Quantum Chemical Studies of Reactivity Descriptors and Reactivity Sites

Quantum chemical studies are fundamental in predicting the reactivity of a molecule. These investigations typically employ methods like Density Functional Theory (DFT) to calculate a variety of electronic properties that serve as reactivity descriptors.

From these orbital energies, several other global reactivity descriptors can be derived, such as:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Global Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of global hardness.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

Without specific studies on this compound, a hypothetical data table for such descriptors would look as follows:

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These are example values and not based on actual calculations for the specified compound.)

| Descriptor | Formula | Value (eV) |

| EHOMO | - | -6.5 |

| ELUMO | - | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.15 |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |

| Global Softness (S) | 1/(2η) | 0.21 |

| Electrophilicity Index (ω) | μ²/ (2η) | 3.66 |

Local Reactivity and Reactivity Sites: To identify specific atoms or regions within this compound that are most susceptible to attack, local reactivity descriptors are used. The most common of these are the Fukui functions . These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r): Describes the reactivity towards a nucleophilic attack (attack by an electron donor).

f-(r): Describes the reactivity towards an electrophilic attack (attack by an electron acceptor).

f0(r): Describes the reactivity towards a radical attack.

By calculating these values for each atom in this compound, one could pinpoint the most likely sites for various chemical reactions. For instance, the site with the highest value of f+(r) would be the most probable location for a nucleophile to attack. Similarly, the site with the highest f-(r) value would be the most susceptible to electrophilic attack. This information is critical for understanding reaction mechanisms and designing new synthetic pathways.

Advanced Computational Methods (e.g., Coupled-Cluster Schemes) for High-Accuracy Predictions

For obtaining highly accurate predictions of molecular properties, more computationally intensive methods beyond standard DFT are required. Coupled-cluster (CC) theory is considered a "gold standard" in quantum chemistry for its ability to provide results that are very close to the exact solution of the Schrödinger equation for a given basis set.

Coupled-cluster methods, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are used to calculate energies and molecular properties with high precision. These calculations are invaluable for:

Benchmarking: Providing reliable reference data against which faster but less accurate methods like DFT can be compared.

Accurate Geometries: Determining bond lengths and angles with very high precision.

Vibrational Frequencies: Calculating vibrational spectra to aid in the interpretation of experimental infrared and Raman spectroscopy.

Thermochemical Data: Predicting enthalpies of formation and reaction energies with chemical accuracy.

A study employing coupled-cluster methods on this compound would involve significant computational resources. The results would provide a definitive theoretical characterization of the molecule's structure and energetics. However, no published studies applying these advanced methods to this compound were identified.

Reactivity and Further Chemical Transformations of 2 4 Propylbenzoyl Oxazole

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring in 2-(4-Propylbenzoyl)oxazole exhibits distinct reactivity towards electrophilic and nucleophilic reagents, largely governed by the electron distribution within the heterocyclic system. The presence of the electron-withdrawing 2-benzoyl group significantly influences the regioselectivity of these reactions.

Electrophilic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution. However, compared to more activated aromatic systems, it is less reactive. The presence of the oxygen atom directs electrophilic attack to the C5 position, which is the most electron-rich carbon atom in the ring. wikipedia.org For this compound, electrophilic substitution, such as nitration or halogenation, would be expected to occur primarily at the C5 position, provided the reaction conditions are controlled to prevent reaction on the more activated phenyl ring. The electron-withdrawing nature of the 2-benzoyl group further deactivates the oxazole ring towards electrophilic attack, potentially requiring harsher reaction conditions.

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is generally difficult unless a good leaving group is present. The most electrophilic carbon atom in the oxazole ring is the C2 position, making it the primary site for nucleophilic attack. slideshare.net Therefore, if a suitable leaving group, such as a halogen, were present at the C2 position of the oxazole ring, it could be displaced by a variety of nucleophiles. In the case of this compound itself, direct nucleophilic substitution on the ring is unlikely. However, the oxazole ring can be susceptible to cleavage under strong nucleophilic conditions. slideshare.net

Reactivity of the Benzoyl Carbonyl Group in Condensation and Addition Reactions

The carbonyl group of the benzoyl moiety is a key site for a variety of chemical transformations, including condensation and addition reactions. This reactivity is central to building more complex molecular architectures from the this compound core.

Condensation Reactions: The benzoyl carbonyl group can participate in various condensation reactions with active methylene (B1212753) compounds. For instance, in a Knoevenagel condensation , it can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a weak base to form a new carbon-carbon double bond. rsc.orgwikipedia.orgorganic-chemistry.orgnih.govyoutube.com Similarly, the Reformatsky reaction offers another route for C-C bond formation, where the carbonyl group reacts with an α-halo ester in the presence of zinc metal to yield a β-hydroxy ester. byjus.comorganic-chemistry.orgbeilstein-journals.org

| Reaction | Reagents | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂), weak base | α,β-unsaturated ketone |

| Reformatsky Reaction | α-halo ester, Zn | β-hydroxy ester |

Addition Reactions: The electrophilic carbon of the benzoyl carbonyl group is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols after acidic workup. The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene, reacting with a phosphorus ylide to form a new C=C bond with predictable stereochemistry depending on the nature of the ylide. researchgate.net

| Reaction | Reagent | Product Type |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary alcohol |

| Organolithium Reaction | RLi, then H₃O⁺ | Tertiary alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Chemical Transformations and Functionalization of the Propyl Side Chain

The propyl side chain on the benzoyl ring offers further opportunities for chemical modification, particularly at the benzylic position (the carbon atom attached to the aromatic ring).

Benzylic Bromination: The benzylic hydrogens of the propyl group are susceptible to radical substitution. Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, selective bromination at the benzylic position can be achieved. masterorganicchemistry.com This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic position can be oxidized to a ketone using various oxidizing agents. masterorganicchemistry.commdpi.comorganic-chemistry.orgorganic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the entire alkyl chain to yield a carboxylic acid. masterorganicchemistry.com However, milder and more selective methods using reagents like tert-butyl hydroperoxide (TBHP) can achieve oxidation to the corresponding ketone. researchgate.net

| Reaction | Reagent | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | 1-Bromo-1-(4-(oxazole-2-carbonyl)phenyl)propane |

| Benzylic Oxidation (mild) | tert-Butyl hydroperoxide (TBHP) | 1-(4-(Oxazole-2-carbonyl)phenyl)propan-1-one |

| Benzylic Oxidation (strong) | Potassium permanganate (KMnO₄) | 4-(Oxazole-2-carbonyl)benzoic acid |

Cycloaddition Reactions Involving the Oxazole Heterocycle

The oxazole ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govsquarespace.comnih.govmdpi.commdpi.com This reactivity provides a powerful tool for the synthesis of substituted pyridines and other heterocyclic systems. The electron-withdrawing nature of the 2-benzoyl group in this compound would likely decrease the reactivity of the oxazole ring as a diene in a normal electron-demand Diels-Alder reaction. However, it may enhance its reactivity in an inverse-electron-demand Diels-Alder reaction with electron-rich dienophiles. The reaction typically proceeds by cycloaddition across the C4 and C5 positions of the oxazole ring, followed by the loss of a small molecule (like water or an alcohol) from the initial adduct to form a stable aromatic pyridine (B92270) ring.

| Dienophile Type | Expected Reactivity | Product Type |

| Electron-deficient (e.g., maleimide) | Lower | Substituted pyridine (after aromatization) |

| Electron-rich (e.g., enamines) | Higher | Substituted pyridine (after aromatization) |

Oxidation and Reduction Chemistry of the Oxazole and Benzoyl Moieties

Both the oxazole ring and the benzoyl group can undergo oxidation and reduction reactions, leading to a variety of functionalized products.

Oxidation: The nitrogen atom of the oxazole ring can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The oxazole ring itself can be cleaved under certain oxidative conditions. The propyl side chain, as mentioned earlier, can be oxidized at the benzylic position. masterorganicchemistry.com

Reduction: The benzoyl carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents, such as those used in the Clemmensen or Wolff-Kishner reductions, can reduce the ketone all the way to a methylene group (CH₂). wikipedia.orgjuniperpublishers.com Catalytic hydrogenation may also be employed, potentially affecting both the carbonyl group and the aromatic rings under more forcing conditions. rsc.org

| Moiety | Reaction | Reagent(s) | Product |

| Benzoyl Ketone | Reduction | NaBH₄ | Secondary alcohol |

| Benzoyl Ketone | Reduction | Zn(Hg), HCl (Clemmensen) | Methylene group |

| Oxazole Nitrogen | Oxidation | m-CPBA | N-oxide |

Formation of Quaternary Salts and Deprotonation Reactions of the Oxazole Ring

The nitrogen atom of the oxazole ring can act as a nucleophile, and the ring protons have varying acidities, allowing for the formation of salts and organometallic intermediates.

Formation of Quaternary Salts: The nitrogen atom of the oxazole ring can be alkylated by treatment with alkyl halides to form N-alkyloxazolium salts. organic-chemistry.orgbeilstein-journals.orgresearchgate.netmdpi.comrsc.org These quaternary salts can be useful as intermediates in further synthetic transformations.

Deprotonation Reactions: The protons on the oxazole ring can be removed by strong bases. The most acidic proton on an unsubstituted oxazole is at the C2 position. However, since this position is substituted in this compound, deprotonation would likely occur at the C5 position with a strong base like n-butyllithium (n-BuLi) at low temperatures. nih.govclockss.orgmt.com The resulting lithiated species can then react with various electrophiles to introduce new substituents at the C5 position. nih.gov

| Reaction | Reagent | Site of Reaction | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Oxazole Nitrogen | N-Alkyloxazolium salt |

| Deprotonation | n-Butyllithium (n-BuLi) | C5-H of oxazole ring | 5-Lithiooxazole derivative |

2 4 Propylbenzoyl Oxazole As a Key Synthetic Intermediate in Complex Molecule Synthesis

Utility in the Construction of Novel Heterocyclic Systems

The 2-(4-propylbenzoyl)oxazole moiety is a valuable precursor for the synthesis of more intricate heterocyclic frameworks. The oxazole (B20620) ring itself can participate in cycloaddition reactions, and the aroyl group provides a handle for further modifications, leading to a diverse range of new chemical structures.

One of the most powerful transformations of the oxazole ring is its participation as a diene in Diels-Alder reactions. wikipedia.org This reactivity allows for the construction of substituted pyridines, which are ubiquitous in pharmaceuticals and agrochemicals. In a typical sequence, the oxazole, such as this compound, would react with an alkene or alkyne dienophile to form a bicyclic intermediate. Subsequent ring-opening and aromatization would then yield the corresponding pyridine (B92270) derivative. The specific substitution pattern of the resulting pyridine is dictated by the substituents on both the oxazole and the dienophile.

Furthermore, the this compound scaffold can be utilized in the synthesis of other fused heterocyclic systems. The inherent reactivity of the oxazole ring, combined with the functional handles on the benzoyl moiety, allows for intramolecular cyclization strategies to build complexity. For instance, derivatization of the propyl group or the phenyl ring could introduce nucleophilic or electrophilic centers that can react with the oxazole ring or the carbonyl group to form novel polycyclic systems.

The synthesis of oxazoles themselves is a well-established field, with methods like the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) and the van Leusen oxazole synthesis providing reliable access to this heterocyclic core. wikipedia.orgnih.gov These synthetic routes can be adapted to produce this compound and its analogs, further highlighting its role as a fundamental building block.

Strategies for Further Functionalization and Derivatization Towards Advanced Chemical Entities

The chemical architecture of this compound offers several avenues for further functionalization and derivatization, enabling the generation of a library of advanced chemical entities with diverse properties. These modifications can be targeted at the oxazole ring, the benzoyl carbonyl group, or the 4-propylphenyl moiety.

The oxazole ring is known to undergo electrophilic aromatic substitution, typically at the C5 position, particularly when the ring is activated by electron-donating groups. wikipedia.org While the 2-aroyl group is electron-withdrawing, reactions at the C5 position can still be achieved under appropriate conditions. Halogenation, nitration, and acylation are potential transformations that could introduce new functional groups onto the oxazole core. Additionally, deprotonation at the C2 position of the oxazole ring with a strong base can generate a nucleophilic species that can react with various electrophiles, although this can sometimes lead to ring-opening. wikipedia.org

The carbonyl group of the benzoyl moiety is a prime site for a wide range of chemical transformations. It can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions, or further oxidized. Complete reduction of the carbonyl to a methylene (B1212753) group would yield 2-(4-propylbenzyl)oxazole, providing a flexible linker and altering the electronic properties of the molecule. The carbonyl group can also react with organometallic reagents to form tertiary alcohols or undergo Wittig-type reactions to generate alkenes.

The 4-propylphenyl group also presents opportunities for modification. The propyl group can potentially undergo radical halogenation at the benzylic-like position to introduce a reactive handle. Furthermore, electrophilic aromatic substitution on the phenyl ring could be directed by the activating propyl group and the deactivating oxazole-carbonyl moiety, allowing for the introduction of additional substituents on the aromatic ring.

A summary of potential functionalization strategies is presented in the table below.

| Reactive Site | Reaction Type | Potential Reagents | Expected Product |

| Oxazole Ring (C5) | Electrophilic Substitution | NBS, Br₂ | 5-Bromo-2-(4-propylbenzoyl)oxazole |

| Oxazole Ring (C2) | Deprotonation/Electrophilic Quench | n-BuLi, then R-X | 2-(4-Propylbenzoyl)-2-R-oxazoline (after rearrangement) |

| Carbonyl Group | Reduction | NaBH₄, LiAlH₄ | [2-(Hydroxy(4-propylphenyl)methyl)]oxazole |

| Carbonyl Group | Grignard Reaction | R-MgBr | [2-(Hydroxy(4-propylphenyl)(R)methyl)]oxazole |

| Propyl Group | Radical Halogenation | NBS, AIBN | 2-(4-(1-Bromopropyl)benzoyl)oxazole |

| Phenyl Ring | Electrophilic Substitution | HNO₃, H₂SO₄ | 2-(3-Nitro-4-propylbenzoyl)oxazole |

Integration into Multi-Step Total Synthesis Sequences for Complex Molecules

The strategic incorporation of functionalized oxazoles is a cornerstone in the total synthesis of numerous complex natural products and pharmaceutical agents. wiley.com Molecules like the anti-inflammatory drug Oxaprozin and the marine-derived peptide dendroamide A feature the oxazole motif as a key structural element. nih.govnih.gov The synthesis of these molecules often relies on the preparation of a suitably substituted oxazole intermediate early in the synthetic sequence, which is then elaborated to the final target.

In this context, this compound serves as a valuable starting point for the synthesis of complex molecules, particularly analogs of known bioactive compounds. For example, Oxaprozin is 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid. nih.gov A synthetic strategy towards analogs of Oxaprozin could involve using this compound as a scaffold. The carbonyl group could be converted to a propanoic acid side chain through a series of well-established reactions, and the oxazole ring could be further substituted at the 4 and 5 positions.

The total synthesis of complex natural products containing oxazole rings often involves the coupling of multiple heterocyclic fragments. The functional handles present in derivatives of this compound would facilitate such coupling reactions. For instance, a halogenated derivative could participate in palladium-catalyzed cross-coupling reactions to link it to other molecular fragments, a common strategy in the assembly of complex architectures.

While a specific total synthesis employing this compound as an intermediate is not yet prominent in the literature, its structural features and the known reactivity of the 2-aroyloxazole class of compounds strongly suggest its potential as a key building block in the development of novel and efficient synthetic routes to complex and medicinally relevant molecules. nih.gov The versatility of this intermediate opens up possibilities for creating diverse molecular libraries for drug discovery and development. nih.gov

Future Research Directions and Unexplored Avenues for 2 4 Propylbenzoyl Oxazole

Development of Highly Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing 2-(4-Propylbenzoyl)oxazole is a primary area for future research. Current synthetic strategies for related oxazole (B20620) compounds often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future efforts could focus on several key areas:

Green Catalysis: Investigating the use of recyclable and eco-friendly heterogeneous catalysts, such as Cu(II)-SBA-15, could offer a sustainable alternative to conventional methods. rsc.org These catalysts have demonstrated high conversion rates and yields in the synthesis of 2-aryl benzoxazoles and could potentially be adapted for this compound.

Microwave- and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound assistance has been shown to accelerate reaction times and improve yields in the synthesis of various oxazole derivatives. mdpi.comnih.gov Exploring these techniques for the synthesis of this compound could lead to more energy-efficient and rapid production methods.

One-Pot Reactions: Designing one-pot tandem reactions, such as the aza-Wittig/Michael/isomerization sequence, can streamline the synthetic process by reducing the number of intermediate purification steps, thereby saving time and resources. organic-chemistry.org

Novel Starting Materials: Exploring alternative and readily available starting materials, such as α-hydroxyketones or propargylic alcohols, could open up new and more economical synthetic pathways. ijpsonline.comresearchgate.net

In-depth Mechanistic Studies of Emerging Chemical Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new chemical transformations. For this compound, future mechanistic studies could focus on:

Tandem Reaction Pathways: Elucidating the intricate steps involved in one-pot syntheses, such as the tandem aza-Wittig/Michael/isomerization reaction, would provide valuable insights for controlling product formation and improving yields. organic-chemistry.org

Cycloisomerization Processes: Investigating the mechanism of cycloisomerization reactions, potentially catalyzed by Brønsted acids or transition metals, could lead to the development of more efficient methods for constructing the oxazole ring. researchgate.net

Computational Mechanistic Studies: Employing Density Functional Theory (DFT) and other computational methods can help to model reaction pathways, identify transition states, and understand the electronic factors that govern the reactivity of intermediates.

Application of Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR and mass spectrometry are essential for structural confirmation, advanced methods can provide deeper insights into the dynamic behavior and electronic properties of this compound. Future research could involve:

Time-Resolved Spectroscopy: Utilizing techniques such as transient absorption spectroscopy to study the excited-state dynamics of the molecule could reveal information about its photophysical properties, which is relevant for applications in optical materials.

Two-Dimensional NMR Techniques: Advanced 2D NMR experiments, like HSQC and HMBC, can be used to unambiguously assign all proton and carbon signals, especially for more complex derivatives of this compound.

Fluorescence Spectroscopy: A detailed investigation of the fluorescence properties, including quantum yield and lifetime measurements, could uncover potential applications in sensors or as fluorescent probes. rsc.org

Predictive Modeling for Enhanced Reactivity and Selectivity in Derivatization

Computational modeling is a powerful tool for predicting the chemical behavior of molecules and guiding experimental work. For this compound, predictive modeling could be applied to:

Reactivity Prediction: Quantum mechanics and machine learning algorithms can be used to predict the reactivity of different sites on the molecule, aiding in the design of selective derivatization reactions. nih.gov This can help in planning synthetic routes to new analogues with desired properties.

QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models can help in predicting the biological activity of novel derivatives based on their structural features. researcher.life

Physicochemical Property Prediction: Computational tools can predict key physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability, which are crucial for various applications.

Exploration of Novel Chemical Transformations and Applications in Materials Science

The unique combination of the propylbenzoyl and oxazole moieties in this compound opens up possibilities for novel chemical transformations and applications in materials science.

Q & A

Q. Table 1: Representative Yields for Oxazole Synthesis

| Substrate | Product | Yield (%) |

|---|---|---|

| α-Benzamidoacetophenone | 2,5-Diphenyloxazole | 61 |

| α-(4-Bromobenzamido)acetophenone | 2-(4-Bromophenyl)-5-phenyloxazole | 62 |

| m-Nitrobenzaldehyde derivative | 2-(m-Nitrophenyl)oxazole | 56 |

| Data adapted from cyclization and condensation studies . |

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

- IR Spectroscopy : Detect characteristic C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches. For example, oxazole-metal complexes show shifts in these bands due to coordination .

- ¹H/¹³C NMR : Aromatic protons in oxazole rings resonate at δ 7.5–8.5 ppm, while the propylbenzoyl group’s methyl protons appear at δ 1.0–1.5 ppm. ¹³C signals for the oxazole ring carbons range from δ 140–160 ppm .

- X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (a = 9.3 Å, b = 10.8 Å, c = 18.9 Å) confirm molecular packing and bond angles .

Advanced: How does benzannulation affect the excited-state intramolecular proton transfer (ESIPT) in this compound derivatives?

Answer:

Benzannulation at the oxazole moiety alters ESIPT by modulating charge transfer and H-bond strength:

- Red/Blue Shifts : Benzannulation at the phenol unit causes emission shifts, while oxazole-side modifications primarily increase energy barriers for proton transfer .

- DFT Analysis : Hybrid functionals (B3LYP, PBE0) accurately predict emission energies. Benzannulation reduces charge transfer character, increasing S₁-state energy barriers by 2–4 kcal/mol .

- IR Vibrational Modes : Stretching frequencies of O–H bonds (2500–3200 cm⁻¹) correlate with H-bond strength, which weakens with extended π-conjugation .

Q. Table 2: Impact of Benzannulation on ESIPT Properties

| Compound | Emission Wavelength (nm) | Energy Barrier (kcal/mol) |

|---|---|---|

| HPO (No benzannulation) | 450 | 5.2 |

| HBO (Benzoxazole) | 455 | 7.1 |

| HNO (Naphthoxazole) | 460 | 8.5 |

| Adapted from TDDFT calculations . |

Advanced: What strategies optimize the bioactivity of this compound derivatives in antimicrobial studies?

Answer:

- Functional Group Modulation : Introducing electron-withdrawing groups (e.g., –NO₂, –Br) enhances antimicrobial activity. For example, 2-(4-bromophenyl)oxazole derivatives show MIC values of 8–16 µg/mL against S. aureus .

- Metal Coordination : Cu(II) and Co(II) complexes of 2-amino-4-(p-methoxyphenyl)oxazole exhibit improved antifungal activity (e.g., 70% inhibition at 50 µM) via ligand-to-metal charge transfer .

- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., biphenylyl groups) improve binding to microbial enzyme active sites, as shown in docking studies .

Basic: How can functional group transformations be applied to modify this compound?

Answer:

- Hydrogenation : Reduce nitro groups (–NO₂) to amines (–NH₂) using Pd/C in methanol (e.g., 2-(m-aminophenyl)oxazole, 95% yield) .

- Halogenation : Bromination at the phenyl ring via electrophilic substitution (e.g., Br₂/FeBr₃) introduces halogens for further cross-coupling reactions .

- Sulfonation : React with chlorosulfonic acid to introduce –SO₃H groups, enhancing solubility for biological assays .

Advanced: What intermolecular interactions govern the crystal packing of this compound derivatives?

Answer:

- π-π Stacking : Aromatic rings (e.g., biphenylyl groups) align face-to-face with distances of 3.5–4.0 Å, stabilizing the lattice .

- Hydrogen Bonding : N–H···O and C–H···O interactions between oxazole rings and carbonyl groups (2.8–3.2 Å) direct molecular assembly .

- Van der Waals Forces : Propyl chains contribute to hydrophobic packing, with C–H···π contacts (3.0–3.5 Å) .

Advanced: How can computational modeling guide the design of this compound-based fluorophores?

Answer:

- DFT/TDDFT Calculations : Optimize ground-state geometries (B3LYP/6-31+G(d)) and simulate vertical transitions. CAM-B3LYP overestimates emission energies by 10–15 nm, while PBE0 aligns with experimental data .

- Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis identifies intramolecular charge transfer (ICT) pathways, crucial for tuning Stokes shifts .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., IEFPCM model) to predict aggregation-induced emission (AIE) behavior in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。